3-(2,3-Dichloro-phenyl)-propylamine
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Overview
Description
3-(2,3-Dichloro-phenyl)-propylamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a propylamine group attached to a dichlorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dichloro-phenyl)-propylamine typically involves the reaction of 2,3-dichlorophenylacetonitrile with a suitable amine under specific conditions. One common method involves the use of a reducing agent such as lithium aluminum hydride (LiAlH4) to convert the nitrile group to an amine group. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
For industrial-scale production, the synthesis may involve the use of more cost-effective and scalable methods. One such method includes the cyclization of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride under controlled temperature conditions. The reaction is typically conducted at temperatures ranging from 120°C to 220°C, followed by purification steps to achieve high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dichloro-phenyl)-propylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
3-(2,3-Dichloro-phenyl)-propylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of pharmaceutical agents, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(2,3-Dichloro-phenyl)-propylamine involves its interaction with specific molecular targets. It has been shown to act as a partial agonist of dopamine D2 and D3 receptors, which are involved in the regulation of neurotransmitter release in the brain. This interaction can modulate dopaminergic signaling pathways, potentially leading to therapeutic effects in neurological disorders .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichlorophenylpiperazine: A compound with similar structural features but different pharmacological properties.
3,4-Dichlorophenylpiperazine: Another dichlorinated aromatic amine with distinct biological activities.
Uniqueness
3-(2,3-Dichloro-phenyl)-propylamine is unique due to its specific substitution pattern on the aromatic ring, which influences its chemical reactivity and biological activity. Its ability to interact with dopamine receptors distinguishes it from other similar compounds, making it a valuable candidate for further research in medicinal chemistry .
Properties
Molecular Formula |
C9H11Cl2N |
---|---|
Molecular Weight |
204.09 g/mol |
IUPAC Name |
3-(2,3-dichlorophenyl)propan-1-amine |
InChI |
InChI=1S/C9H11Cl2N/c10-8-5-1-3-7(9(8)11)4-2-6-12/h1,3,5H,2,4,6,12H2 |
InChI Key |
DKHTWIWQBPNSSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CCCN |
Origin of Product |
United States |
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